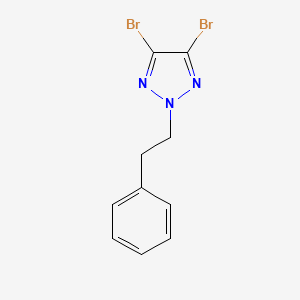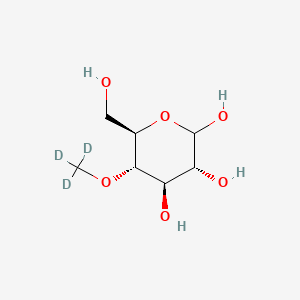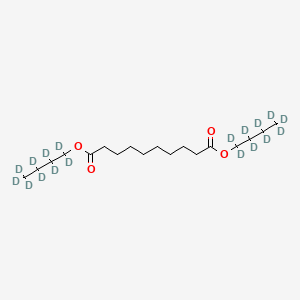
Di(n-butyl-d9) 1,10-Decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(n-butyl-d9) 1,10-Decanedioate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of decanedioic acid, where the hydrogen atoms in the butyl groups are replaced with deuterium (d9). This compound is often utilized as a reference material in various analytical applications due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(n-butyl-d9) 1,10-Decanedioate typically involves the esterification of decanedioic acid with deuterated butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Di(n-butyl-d9) 1,10-Decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of decanedioic acid and deuterated butanol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and deuterated butanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Di(n-butyl-d9) 1,10-Decanedioate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Employed in the analysis of phthalates and other environmental contaminants.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Material Science: Applied in the development of new polymers and plasticizers.
Mécanisme D'action
The mechanism of action of Di(n-butyl-d9) 1,10-Decanedioate is primarily related to its role as a reference material. Its stable isotopic labeling allows for precise quantification and analysis in various scientific experiments. The deuterium atoms provide a distinct mass difference, making it easily distinguishable from non-labeled compounds in mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(n-butyl) 1,10-Decanedioate: The non-deuterated version of the compound.
Diethyl 1,10-Decanedioate: An ester of decanedioic acid with ethyl groups.
Dibutyl Sebacate: An ester of sebacic acid with butyl groups.
Uniqueness
Di(n-butyl-d9) 1,10-Decanedioate is unique due to its stable isotopic labeling with deuterium. This labeling provides advantages in analytical applications, allowing for more accurate and sensitive detection compared to non-labeled compounds. Its use as a reference material in various fields highlights its importance in scientific research.
Propriétés
Formule moléculaire |
C18H34O4 |
|---|---|
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2 |
Clé InChI |
PYGXAGIECVVIOZ-QOUIYNNGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCOC(=O)CCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


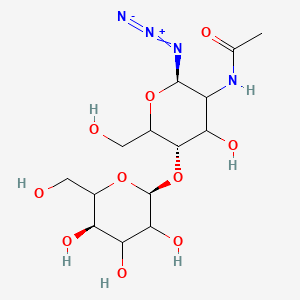
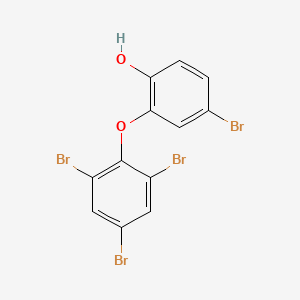
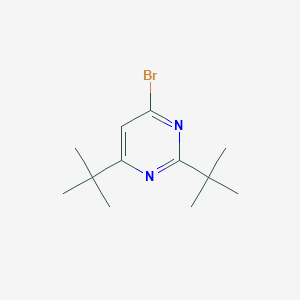
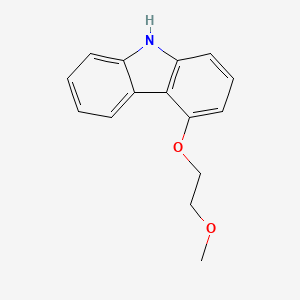


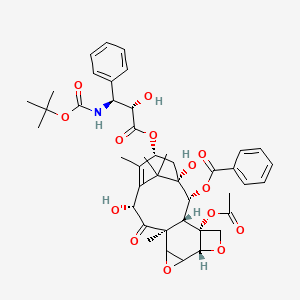
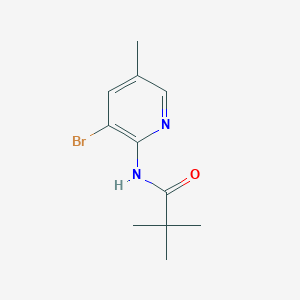
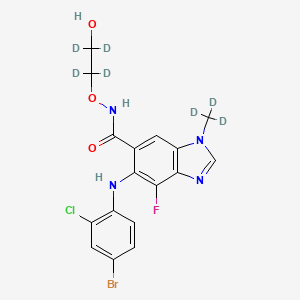
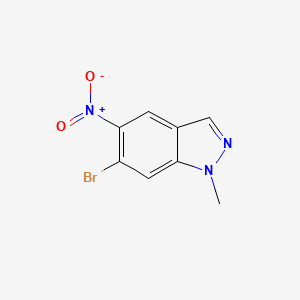
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

